3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide is a small molecule inhibitor developed by GlaxoSmithKline (GSK). It functions as a potent and selective allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). [, ] CENP-E plays a crucial role in cell division, specifically during chromosome segregation. [, , , , ] By targeting CENP-E, 3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide serves as a valuable tool in scientific research for investigating cell cycle regulation, chromosome dynamics, and potential therapeutic strategies for diseases like cancer. [, , , , , , , , , ]
Further exploration of CENP-E functions in different cellular contexts: Although predominantly studied in cancer, a deeper understanding of CENP-E's role in normal cell division and development is crucial. [, , , ]
Development of more potent and specific CENP-E inhibitors: This could involve exploring alternative binding sites or optimizing the pharmacokinetic properties of existing inhibitors. [, , ]
Investigating the potential of combining CENP-E inhibition with other therapies: This could involve combining it with conventional chemotherapy, targeted therapies, or immunotherapy to enhance anti-cancer efficacy. [, , , , ]
Understanding the mechanisms of resistance to CENP-E inhibitors: Identifying these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes. [, ]
Developing biomarkers for predicting response to CENP-E inhibitors: This will allow for the selection of patients most likely to benefit from treatment. [, ]
GSK-923295 is a small-molecule inhibitor specifically targeting the mitotic kinesin known as centromere-associated protein E. This compound has garnered attention for its potential applications in cancer therapy due to its ability to disrupt normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound is classified as an antimitotic agent, primarily utilized in research settings to study chromosome segregation and aneuploidy.
GSK-923295 was developed as part of a broader effort to create selective inhibitors of kinesin motor proteins, which play critical roles in cellular transport and mitosis. The compound is classified under the category of chemical inhibitors, specifically targeting the kinesin family of proteins involved in chromosome movement during cell division. Its unique mechanism of action positions it as a promising candidate for further investigation in oncology.
The synthesis of GSK-923295 involves several steps that utilize enzymatic resolution techniques to achieve high purity and specificity. A notable method includes the resolution of racemic 1-(2-amino-3-pyridinyl)ethanol using Candida antarctica lipase B. This process effectively separates the desired (S)-enantiomer from its (R)-counterpart, achieving over 99% enantiomeric excess. The subsequent reactions involve coupling this resolved alcohol with phenacyl chloride to form the pyridyl imidazole intermediate, which is then transformed into GSK-923295 through established synthetic routes .
The molecular structure of GSK-923295 can be represented by its chemical formula, which consists of multiple functional groups that contribute to its activity as a kinesin inhibitor. The compound's structure features a pyridyl imidazole backbone, which is essential for its binding affinity to centromere-associated protein E.
GSK-923295 undergoes specific chemical reactions that facilitate its function as an inhibitor. Upon administration, it interacts with microtubules and inhibits the ATPase activity associated with centromere-associated protein E, leading to disruptions in normal mitotic processes.
The mechanism by which GSK-923295 exerts its effects involves binding to centromere-associated protein E and inhibiting its function during mitosis. This inhibition results in improper alignment and segregation of chromosomes, ultimately leading to aneuploidy and cell death.
GSK-923295 exhibits distinct physical and chemical properties that contribute to its efficacy as a therapeutic agent.
GSK-923295 is primarily utilized in scientific research focused on cancer biology. Its applications include:
Centromere-Associated Protein E (CENP-E) is a 312-kDa kinesin-7 motor protein essential for accurate chromosome segregation during mitosis. It localizes to the kinetochore's fibrous corona, acting as a tether between chromosomes and dynamic microtubule plus ends [3] [5]. CENP-E executes two critical mechanical functions:
CENP-E's motor domain drives ATP-dependent plus-end-directed movement along microtubules, while its coiled-coil stalk facilitates kinetochore-microtubule stabilization [5] [18]. Depletion or inhibition of CENP-E traps chromosomes near spindle poles, causing persistent SAC activation, mitotic arrest, and aneuploidy [2] [28].
Table 1: Key Functional Domains and Roles of CENP-E
Domain/Property | Function | Consequence of Disruption |
---|---|---|
Motor domain (N-terminal) | Microtubule plus-end-directed motility | Failure in chromosome congression |
Coiled-coil stalk | Stabilizes kinetochore-microtubule attachments | Unattached kinetochores; SAC activation |
C-terminal tail | Binds BubR1/Mps1 kinases | Compromised SAC signaling |
Kinetochore localization | Targets to outer plate/corona | Misaligned polar chromosomes |
GSK-923295 emerged from a high-throughput screen targeting the microtubule-stimulated ATPase activity of CENP-E. Developed collaboratively by Cytokinetics and GlaxoSmithKline, it represents the first selective allosteric inhibitor of CENP-E to enter clinical trials [4] [33].
Mechanism of Action:
Synthetic Innovation:A critical step in GSK-923295 synthesis involves enzymatic resolution of racemic 1-(2-amino-3-pyridinyl)ethanol using Candida antarctica lipase B. This process yields the (S)-enantiomer in >99% enantiomeric excess, enabling efficient production of the active compound [1].
Preclinical Antitumor Activity:In xenograft models (colon, breast, ovarian, lung), GSK-923295 demonstrated broad-spectrum efficacy:
Table 2: Preclinical Efficacy of GSK-923295 in Select Tumor Models
Tumor Type | Model System | Key Findings |
---|---|---|
Colorectal adenocarcinoma | Colo205 xenografts | Dose-dependent ↑ pHH3; 70% tumor growth inhibition |
Hepatocellular carcinoma | LM3 xenografts/PDTX | Tumor growth delay; ↑ mitotic arrest markers |
Breast carcinoma | MX-1 xenografts | Significant regression; synergy with taxanes |
Mitotic kinesins offer a mechanistically distinct alternative to tubulin-targeting agents (e.g., taxanes, vinca alkaloids). Their restricted expression to proliferating cells underpins therapeutic advantages:
Therapeutic Advantages:
Resistance Mechanisms:
Table 3: Comparison of Mitotic Kinesin vs. Tubulin Targeting
Property | Tubulin-Targeting Agents | CENP-E Inhibitors (GSK-923295) |
---|---|---|
Molecular target | Tubulin dimer | CENP-E motor domain |
Expression in neurons | High | Absent |
Primary toxicity | Peripheral neuropathy | Hematologic (transient) |
Resistance mechanism | Drug efflux; β-tubulin mutations | Spindle pole focusing; haploidy |
Mechanism of cell death | Mitotic arrest (high dose) | Aneuploidy from missegregation |
Clinical Translation:Phase I trials confirmed GSK-923295’s pharmacokinetic linearity and absence of neurotoxicity [9]. Though development prioritized combination strategies, its mechanistic validation supports kinesin inhibitors as next-generation antimitotics.
Table 4: Compound Nomenclature for GSK-923295
Identifier Type | Name |
---|---|
Primary chemical name | GSK-923295 |
Synonyms | GSK-923295A; CENP-E inhibitor GSK923295 |
Development codes | GSK923295; GSK-923295A |
IUPAC name | (1S)-2-{[5-(2,6-Difluoro-4-hydroxyphenyl)-1H-imidazol-2-yl]methoxy}-1-(3-pyridinyl)ethanol |
CAS registry | Not provided in sources |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7